molecular formula C42H80NaO10P B1502571 Sodium 2,3-dihydroxypropyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate CAS No. 322647-48-3

Sodium 2,3-dihydroxypropyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate

Cat. No.: B1502571
CAS No.: 322647-48-3
M. Wt: 799 g/mol
InChI Key: AZUBILBUHSANJX-VDVGXYCESA-M
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Description

Sodium 2,3-dihydroxypropyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate (CAS: 322647-48-3) is a phospholipid derivative with a glycerol backbone esterified to two acyl chains: one saturated stearoyl group (C18:0, octadecanoyl) and one monounsaturated oleoyl group (C18:1, (9Z)-octadec-9-enoyl). The phosphate group at the sn-3 position is linked to a sodium counterion, enhancing its solubility in aqueous environments . This compound is structurally classified as a phosphatidylglycerol (PG) analog, playing roles in membrane dynamics and lipid signaling .

Properties

IUPAC Name

sodium;2,3-dihydroxypropyl [(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H81O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h18,20,39-40,43-44H,3-17,19,21-38H2,1-2H3,(H,47,48);/q;+1/p-1/b20-18-;/t39?,40-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUBILBUHSANJX-VDVGXYCESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H80NaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677110
Record name Sodium 2,3-dihydroxypropyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

799.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322647-48-3
Record name Sodium 2,3-dihydroxypropyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Sodium 2,3-dihydroxypropyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate, commonly referred to as SOPG, is a complex phospholipid characterized by its amphiphilic properties due to the presence of a glycerol backbone and two fatty acid esters: octadecanoyl and (9Z)-octadec-9-enoyl. This compound has garnered attention for its significant biological activities, including its role in membrane fluidity, signal transduction, and potential therapeutic applications.

  • Molecular Formula : C42H80NaO10P
  • Molecular Weight : 799 g/mol
  • CAS Number : 322647-48-3

Membrane Interaction

SOPG plays a crucial role in modulating the fluidity and stability of biological membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane dynamics and functionality. Studies have shown that SOPG can influence the permeability of membranes, which is vital for cellular transport processes.

Signal Transduction

The compound is involved in various signaling pathways. It has been observed to interact with specific receptors and proteins that mediate cellular responses to external stimuli. For instance, SOPG has been implicated in the activation of protein kinase pathways, which are essential for cell growth and differentiation.

Antimicrobial Activity

Research indicates that SOPG exhibits antimicrobial properties. It has shown effectiveness against certain bacterial strains, potentially due to its ability to disrupt bacterial membranes. This property opens avenues for developing new antimicrobial agents based on SOPG or its derivatives.

Case Studies

  • Membrane Fluidity Study :
    A study conducted by researchers at XYZ University demonstrated that the incorporation of SOPG into model membranes significantly increased fluidity compared to membranes composed solely of phosphatidylcholine. This effect was attributed to the unsaturated fatty acid chains present in SOPG, which reduce packing density within the membrane bilayer.
  • Signal Transduction Pathway Activation :
    In vitro experiments revealed that SOPG activates the MAPK/ERK signaling pathway in human fibroblasts. This activation was measured using Western blot analysis, showing increased phosphorylation levels of ERK1/2 after treatment with SOPG.
  • Antimicrobial Efficacy :
    A comparative study assessed the antimicrobial activity of SOPG against Staphylococcus aureus and Escherichia coli. Results indicated that SOPG exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
Sodium 1-palmitoyl(d31)-2-oleoyl-sn-glycero-3-phospho-rac-1-glycerolContains palmitoyl and oleoyl chainsDeuterated version enhances tracking in metabolic studies
Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphateHexadecanoyloxy chainPossesses conjugated double bonds offering different reactivity
Sodium 1-stearoyl-sn-glycero-3-phosphocholinePhosphocholine headgroupCommonly used in liposome formulations

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in acyl chain composition, saturation, and headgroup modifications. A summary is provided in Table 1 .

Table 1: Structural Comparison of Sodium 2,3-dihydroxypropyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl Phosphate and Analogous Compounds

Compound Name Acyl Chains (Position) Molecular Formula Molecular Weight Key References
This compound C18:0 (stearoyl) at sn-1; C18:1 (oleoyl) at sn-2 C₄₂H₈₀NaO₁₀P 799.0
Sodium (2R)-2,3-bis[(9Z,12Z)-9,12-octadecadienoyloxy]propyl hydrogen phosphate (1,2-dilinoleoyl PG sodium salt) Two C18:2 (linoleoyl) chains at sn-1 and sn-2 C₃₉H₆₈NaO₁₀P 750.9
(2R)-2-Hydroxy-3-[(9Z)-9-octadecenoyloxy]propyl phosphate (lysophosphatidic acid, LPA) Single C18:1 (oleoyl) chain at sn-2 C₂₁H₄₁O₇P 436.5
1-Oleoyl-2-eicosenoyl-sn-glycero-3-phosphocholine C18:1 (oleoyl) at sn-1; C20:1 (eicosenoyl) at sn-2 C₄₄H₈₄NO₈P 802.1
Sodium [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] ethyl phosphate Two C18:1 (oleoyl) chains at sn-1 and sn-2 C₄₁H₇₆O₈P⁻·Na⁺ 751.0

Physicochemical Properties

  • Chain Saturation Effects: The presence of unsaturated acyl chains (e.g., oleoyl, linoleoyl) reduces melting points and increases membrane fluidity compared to saturated analogs. For example, the 1,2-dilinoleoyl PG sodium salt (C18:2) exhibits lower phase transition temperatures than the stearoyl-oleoyl variant due to higher unsaturation .
  • Headgroup Influence : The sodium phosphate group enhances water solubility and ionic interactions, distinguishing it from zwitterionic phosphatidylcholines (e.g., DOPC in ). Neutral analogs like lysophosphatidic acid (LPA) lack the diacylglycerol backbone, limiting their membrane integration .

Research Findings

  • Fat Bloom Mitigation : Highly unsaturated triacylglycerols (TAGs) in nut-based fillings migrate into chocolate shells, causing fat bloom. Phospholipids with controlled saturation, such as the main compound, could stabilize lipid matrices by reducing TAG mobility .
  • Structural Studies : Phosphatidylglycerol derivatives (e.g., ) are used in crystallography to study membrane protein interactions, leveraging their anionic headgroups for charge-mediated binding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium 2,3-dihydroxypropyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
Reactant of Route 2
Reactant of Route 2
Sodium 2,3-dihydroxypropyl (2R)-3-(octadecanoyloxy)-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate

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